2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoic acid derivatives with hydrazine derivatives, followed by cyclization under acidic or basic conditions . For example, the reaction of 2-carboxybenzohydrazide with carbon disulfide in the presence of potassium hydroxide can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxadiazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another heterocyclic compound with similar structural features.
2-Ethoxy-1-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid: A related oxadiazole derivative with different substituents.
Uniqueness
2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6N2O4 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)6-4-2-1-3-5(6)7-10-11-9(14)15-7/h1-4H,(H,11,14)(H,12,13) |
InChI Key |
GJDZELTWOVCIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.